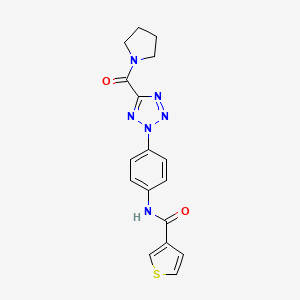

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2S/c24-16(12-7-10-26-11-12)18-13-3-5-14(6-4-13)23-20-15(19-21-23)17(25)22-8-1-2-9-22/h3-7,10-11H,1-2,8-9H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMLZRUTEMLBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonylating agent under controlled conditions.

Synthesis of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Coupling with Phenyl and Thiophene Moieties: The final step involves coupling the pyrrolidine-1-carbonyl and tetrazole intermediates with a phenylthiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, thiazole and pyridine derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism of action often involves the inhibition of tubulin polymerization and modulation of apoptotic pathways.

Anticonvulsant Effects

Research has demonstrated that tetrazole-containing compounds possess anticonvulsant properties. A study highlighted the efficacy of certain pyrrolidine derivatives in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring influence the anticonvulsant activity significantly.

Metabolic Disorders

This compound has been investigated for its potential role as an agonist for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Compounds with similar structures have shown promise in treating type II diabetes by enhancing insulin sensitivity and reducing hyperglycemia .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of thiazole-pyridine hybrids against various cancer cell lines. The results showed that specific derivatives significantly inhibited cell proliferation, demonstrating IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Anticonvulsant Properties

In another investigation, a series of pyrrolidine derivatives were tested for their anticonvulsant activity using electroshock seizure models. The findings revealed that modifications to the phenyl ring enhanced efficacy, with some compounds achieving over 80% protection against induced seizures .

Mechanism of Action

The mechanism of action of N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Key Structural Features and Hypothesized Properties

The compound’s structural analogs (from provided evidence and inferred data) highlight critical variations in substituents and their pharmacological implications:

*Molecular weights for non-evidence compounds are estimated based on structural analysis.

Functional Group Analysis

- Tetrazole vs. Thiadiazole : The tetrazole in the target compound (vs. thiadiazole in ) offers superior bioisosteric replacement for carboxylates, improving oral bioavailability and resistance to enzymatic degradation . Thiadiazoles, however, may enhance membrane permeability due to increased lipophilicity .

- Pyrrolidine-1-carbonyl vs.

- Thiophene vs. Pyrazole/Pyrrolidine Cores : Thiophene’s aromaticity favors π-π interactions in hydrophobic binding pockets, while pyrazole cores () allow for greater planar rigidity, possibly improving selectivity .

Pharmacokinetic and Pharmacodynamic Implications

- Solubility : The pyrrolidine moiety in the target compound may confer moderate aqueous solubility compared to the highly lipophilic trifluoromethyl group in ’s analog .

- Metabolic Stability : Tetrazoles generally resist oxidative metabolism, whereas thiadiazoles () are prone to glutathione conjugation, increasing clearance rates .

- Target Selectivity : The thiophene core’s electronic profile may favor kinase or protease inhibition, contrasting with pyrazole-based compounds (), which are common in anti-inflammatory targets .

Q & A

Q. How do solvent dielectric constants impact reaction kinetics for this compound?

- High dielectric solvents (DMF, ε = 36.7) stabilize ionic intermediates in SNAr reactions, accelerating cyclization. Ethanol (ε = 24.3) may slow kinetics but improve selectivity. Dielectric-dependent Arrhenius plots quantify activation energies .

Mechanistic Insights

Q. What evidence supports the proposed radical-mediated pathway in tetrazole formation?

Q. How does the compound’s tautomeric equilibrium (tetrazole vs. tetrazolium) affect bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.